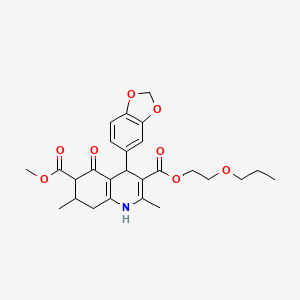![molecular formula C18H16ClFN4S B11450276 3-[(1E)-2-(benzylamino)prop-1-en-1-yl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B11450276.png)
3-[(1E)-2-(benzylamino)prop-1-en-1-yl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-2-(benzylamino)prop-1-en-1-yl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(benzylamino)prop-1-en-1-yl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide can form the thiadiazole ring.
Substitution Reactions: The introduction of the benzylamino and chloro-fluorophenyl groups can be carried out through nucleophilic substitution reactions. These reactions often require catalysts and specific solvents to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-2-(phenylamino)prop-1-en-1-yl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine
- N-[(1E)-2-(benzylamino)prop-1-en-1-yl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine
Uniqueness
What sets 3-[(1E)-2-(benzylamino)prop-1-en-1-yl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine apart is its specific substitution pattern, which can confer unique biological activity or material properties. The presence of both benzylamino and chloro-fluorophenyl groups can enhance its binding affinity to certain targets or its stability under various conditions.
Properties
Molecular Formula |
C18H16ClFN4S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
3-[(E)-2-(benzylamino)prop-1-enyl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C18H16ClFN4S/c1-12(21-11-13-5-3-2-4-6-13)9-17-23-18(25-24-17)22-14-7-8-16(20)15(19)10-14/h2-10,21H,11H2,1H3,(H,22,23,24)/b12-9+ |
InChI Key |
FJRIRMILFGAJFZ-FMIVXFBMSA-N |
Isomeric SMILES |
C/C(=C\C1=NSC(=N1)NC2=CC(=C(C=C2)F)Cl)/NCC3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=NSC(=N1)NC2=CC(=C(C=C2)F)Cl)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11450194.png)

![6-(4-methoxybenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450201.png)
![1-[(2Z)-5-[4-(ethylsulfonyl)butyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11450205.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B11450208.png)

![6-chloro-N-(4-chlorophenyl)-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11450217.png)
![N-(4-ethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11450219.png)
![5-benzylsulfanyl-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450224.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B11450225.png)
![N-(4-acetylphenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide](/img/structure/B11450255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B11450258.png)
![2-({4-[(4-chlorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11450270.png)
![ethyl 5-acetyl-2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11450275.png)
